molecular formula C7H9N3O4 B1241413 5-Nitro-2-furaldehyde N'-(2-hydroxyethyl)hydrazone CAS No. 13641-86-6

5-Nitro-2-furaldehyde N'-(2-hydroxyethyl)hydrazone

Cat. No. B1241413
CAS RN: 13641-86-6
M. Wt: 199.16 g/mol
InChI Key: JILHVDOZTJSMFJ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-furancarboxaldehyde (2-hydroxyethyl)hydrazone is a member of furans and a C-nitro compound.

Scientific Research Applications

Antimicrobial Activity

5-Nitro-2-furaldehyde derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated their efficacy against various microorganisms including Gram-positive bacteria and tuberculostatic activity. Specific hydrazones of 5-nitro-2-furaldehyde, when synthesized with certain compounds, exhibited notable antimicrobial effects, especially against Gram-positive bacteria and in tuberculostatic applications (Gobis et al., 2022).

Trypanocidal Activity

5-Nitro-2-furaldehyde N'-(2-hydroxyethyl)hydrazone and its derivatives have shown promising trypanocidal activity. In particular, the compound and its derivatives synthesized with adamantane alkanohydrazides demonstrated significantly higher activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively (Foscolos et al., 2016).

Carcinogenic Studies

Research involving 5-nitrofuran derivatives, including 5-nitro-2-furaldehyde semicarbazone, has indicated their potential carcinogenic activity when tested in animal models. Some derivatives were found to induce tumors in certain species, highlighting the importance of understanding the potential carcinogenic risks associated with these compounds (Morris et al., 1969).

Impact on Saliva Acid Production

Studies have shown that 5-nitro-2-furaldehyde derivatives can impact acid production in human saliva. This finding is significant for understanding the oral health implications of these compounds, particularly in relation to their potential use in dental treatments or as oral medications (Dreizen et al., 1949).

properties

CAS RN

13641-86-6

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]ethanol

InChI

InChI=1S/C7H9N3O4/c11-4-3-8-9-5-6-1-2-7(14-6)10(12)13/h1-2,5,8,11H,3-4H2/b9-5+

InChI Key

JILHVDOZTJSMFJ-WEVVVXLNSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NCCO

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNCCO

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNCCO

Other CAS RN

13641-86-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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